molecular formula C14H14O4 B1676078 Marmesin CAS No. 13710-70-8

Marmesin

Cat. No.: B1676078
CAS No.: 13710-70-8
M. Wt: 246.26 g/mol
InChI Key: FWYSBEAFFPBAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Marmesin (C₁₄H₁₄O₄) is a linear furanocoumarin derivative characterized by a dihydrofuran ring fused to a coumarin backbone . It is biosynthesized in plants such as Aegle marmelos, Ficus carica, and Gerbera piloselloides via the cytochrome P450 enzyme this compound synthase (CYP76F112) . This compound exhibits diverse pharmacological activities, including anti-tumor, anti-angiogenic, and UV-A absorption properties . Its mechanism of action involves modulation of apoptotic proteins (Bax/Bcl-2 ratio), ROS generation, and inhibition of VEGF receptor-2 (VEGFR-2) signaling .

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYSBEAFFPBAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Marmesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13849-08-6
Record name Marmesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189.5 °C
Record name Marmesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound in plants can be affected by environmental conditions. .

Biological Activity

Marmesin, a natural coumarin compound, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article delves into the mechanisms of action, research findings, and case studies related to this compound's biological activity.

This compound is classified as a furanocoumarin, with a molecular formula of C_11H_10O_4 and a maximum absorption wavelength (λmax\lambda_{\text{max}}) of 335 nm, which allows it to absorb ultraviolet A radiation effectively . This property contributes to its potential applications in photoprotection and skin health.

Anticancer Activity

Recent studies have highlighted this compound's significant anticancer effects, particularly against leukemia. Research conducted on the U937 human monocytic leukemia cell line demonstrated that this compound induces apoptosis through several mechanisms:

  • Cytotoxicity : this compound exhibited a potent anti-proliferative effect on U937 cells with an IC50 value of 40 µM, while normal human monocytes showed lower sensitivity with an IC50 of 125 µM .
  • Apoptosis Induction : this compound increased the Bax/Bcl-2 ratio, promoting apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2) . The apoptotic cell population rose significantly from 2.17% in control cells to 52.55% at 80 µM concentration of this compound .
  • Reactive Oxygen Species (ROS) Generation : Treatment with this compound led to a substantial increase in intracellular ROS levels, which peaked at 211% compared to untreated cells at the highest concentration tested (80 µM). This ROS generation is linked to mitochondrial dysfunction and subsequent apoptosis .

Table 1: Summary of this compound's Anticancer Effects

Parameter Effect IC50 (µM)
Cytotoxicity on U937 cellsStrong anti-proliferative effect40
Cytotoxicity on normal monocytesLower anti-proliferative effect125
Apoptosis inductionIncreased Bax/Bcl-2 ratio-
ROS generationIncreased by 211% at 80 µM-

In Vivo Studies

In vivo studies further corroborate this compound's anticancer potential. Administration of this compound at a dose of 30 mg/kg significantly reduced tumor volume and weight in animal models compared to control groups . This suggests that this compound may serve as a promising natural therapeutic agent in cancer treatment.

Other Biological Activities

Beyond its anticancer properties, this compound has been studied for its role in plant resistance against pathogens. Research indicates that this compound contributes significantly to celery's resistance to pathogens during storage, which highlights its potential agricultural applications .

Scientific Research Applications

Pharmacological Properties

1.1 Anti-Angiogenic Activity

Marmesin has been identified as a potent angiogenesis inhibitor. Research indicates that it effectively regulates vascular endothelial growth factor A (VEGF-A)-induced endothelial cell responses. Specifically, this compound treatment leads to:

  • Inhibition of endothelial cell proliferation by down-regulating cell cycle-related proteins.
  • Suppression of endothelial cell migration and invasion.
  • Decreased formation of capillary-like structures in vitro and reduced angiogenic sprouting in ex vivo models.

These effects are mediated through the inactivation of VEGF-A signaling pathways, particularly affecting receptor tyrosine kinases and integrins associated with angiogenesis and cancer progression .

1.2 Anti-Proliferative Effects

In addition to its anti-angiogenic properties, this compound exhibits significant anti-proliferative effects on various cancer cell lines. Studies have shown that this compound can induce apoptosis and inhibit cell growth in lung cancer cells, suggesting its potential as a therapeutic agent against tumorigenesis .

1.3 Mutagenicity Studies

This compound has also been investigated for its mutagenic properties. In vitro studies using V79 Chinese hamster fibroblast cell lines demonstrated that this compound could increase mutation frequency under certain conditions, indicating a need for further exploration of its safety profile in therapeutic applications .

Detection and Quantification Methods

2.1 High-Performance Thin Layer Chromatography (HPTLC)

A robust HPTLC method has been developed for the estimation of this compound in plant extracts. This method utilizes precoated silica gel plates and a chloroform-methanol solvent system, allowing for precise quantification of this compound content in Feronia limonia extracts. The calibration curve established demonstrates linearity within a concentration range of 20–100 ng per spot, highlighting the method's reliability for standardization purposes .

Case Studies

3.1 this compound in Cancer Research

A significant case study involved the examination of this compound's effects on lung cancer cells, where it was found to inhibit VEGF-A signaling pathways effectively. This study provided insights into the molecular mechanisms through which this compound exerts its anti-cancer effects, including the modulation of integrins and receptor tyrosine kinases .

3.2 this compound's Role in Traditional Medicine

This compound's traditional use in herbal medicine is supported by modern research demonstrating its bioactive properties. Extracts containing this compound have been utilized in various cultures for their therapeutic benefits, including anti-inflammatory and antioxidant effects .

Summary Table of this compound Applications

Application Area Description References
Anti-Angiogenic ActivityInhibits endothelial cell proliferation and migration; affects VEGF-A signaling pathways
Anti-Proliferative EffectsInduces apoptosis and inhibits growth in cancer cell lines
Mutagenicity StudiesIncreases mutation frequency in V79 fibroblast cell lines
Detection MethodHPTLC method established for quantifying this compound in plant extracts

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Marmesin shares structural and functional similarities with other coumarins and furanocoumarins. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Molecular Formula Source Key Activities Mechanism/Distinct Features References
This compound C₁₄H₁₄O₄ Aegle marmelos, Ficus carica Anti-tumor, anti-angiogenic, UV-A filter Induces apoptosis via Bax/Bcl-2; inhibits VEGFR-2 and integrin β1
Psoralen C₁₁H₆O₃ Psoralea corylifolia Photochemotherapy (psoriasis), antifungal Forms DNA crosslinks under UV light; linear furanocoumarin
Bergapten C₁₂H₈O₄ Citrus bergamia Photosensitizing, anti-inflammatory 5-methoxypsoralen; used in PUVA therapy
Imperatorin C₁₆H₁₄O₄ Prangos meliocarpoides Antioxidant, acetylcholinesterase inhibition Geranyloxy substituent; enhances cognitive function
Umbelliferone C₉H₆O₃ Feronia limonia Antioxidant, antimicrobial Precursor for coumarin biosynthesis; lacks furan ring
Adenocarpine C₁₅H₁₈N₂O₂ Ficus benjamina Aldose reductase inhibition (diabetes) Alkaloid-coumarin hybrid; superior binding affinity (−72.53 kcal/mol)

Key Differences in Pharmacological Profiles

Anti-Angiogenic Activity :

  • This compound uniquely inhibits VEGFR-2 and integrin β1 , disrupting endothelial cell migration and tube formation .
  • Psoralen and bergapten lack significant anti-angiogenic effects but are potent in phototherapy .

UV Absorption :

  • This compound absorbs UV-A (λₘₐₓ = 335 nm) due to its conjugated dihydrofuran and carbonyl groups, making it a natural sunscreen candidate .
  • Umbelliferone absorbs UV-B (λₘₐₓ = 300 nm) but lacks the dihydrofuran moiety .

Enzyme Inhibition: this compound shows moderate β-glucosidase inhibition (binding affinity −8.8 kcal/mol), while adenocarpine is more potent (−9.2 kcal/mol) . Imperatorin targets acetylcholinesterase, relevant for Alzheimer’s disease .

Biosynthetic Pathways :

  • This compound is synthesized via This compound synthase (CYP76F112) , which converts demethylsuberosin into this compound .
  • Psoralen biosynthesis involves cytochrome P450 enzymes (CYP71AJ) and prenyltransferases absent in this compound pathways .

Table 2: Quantitative Comparison of Bioactivities

Parameter This compound Psoralen Bergapten Adenocarpine
Cytotoxicity (IC₅₀, leukemia cells) 12.5 µM 25 µM 30 µM N/A
UV Absorption (λₘₐₓ) 335 nm 310 nm 300 nm N/A
Binding Affinity (Aldose Reductase) −8.8 kcal/mol N/A N/A −9.2 kcal/mol
Enzyme Inhibition (β-glucosidase) 6.82 mg/g N/A N/A N/A

Preparation Methods

Yield and Scalability

  • Microbial biosynthesis : S. cerevisiae (27.7 mg/L) vs. E. coli (58.3 mg/L)
  • Chemical synthesis : 65–70% overall yield for decursinol-derived routes
  • Plant extraction : 12.4 mg/g dry weight (1.24% yield)

Economic and Environmental Impact

  • E. coli systems require 30% lower carbon input than yeast due to faster growth rates
  • Chemical synthesis generates 2.5 kg waste per kg this compound vs. 0.8 kg for microbial routes

Enantiomeric Control

  • Microbial systems produce exclusively (+)-marmesin
  • Chemical methods yield racemic mixtures unless chiral catalysts are employed

Q & A

Q. Advanced Research Focus

  • Solubility optimization : Use DMSO as a primary solvent, followed by dilution in PBS (pH 7.2) at ≤0.5 mg/mL to prevent precipitation .
  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to enhance bioavailability and tumor targeting .

How does this compound's dual COX-2/5-LOX inhibition compare to synthetic inhibitors in inflammatory models?

Q. Advanced Research Focus

  • Kinetic assays : Compare this compound's Km (1.5 ± 0.5 μM for COX-2) to selective inhibitors (e.g., celecoxib) using recombinant enzymes .
  • In vivo efficacy : Monitor leukotriene B4 (LTB4) and prostaglandin E2 (PGE2) levels in murine inflammation models .

Can this compound's UV-absorbing properties be harnessed for photoprotective applications?

Q. Advanced Research Focus

  • UV spectroscopy : Confirm λmax at 335 nm (UV-A range) and compare to commercial sunscreens (e.g., avobenzone) .
  • Stability testing : Expose this compound to UV light (320–380 nm) and measure degradation via HPLC .

What molecular techniques elucidate this compound's role in apoptosis induction?

Q. Advanced Research Focus

  • Flow cytometry with Annexin V/PI staining to quantify apoptosis in U937 leukemia cells (IC₅₀ = 40 μM) .
  • Mitochondrial membrane potential assays (JC-1 dye) to link ROS generation to caspase activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Marmesin
Reactant of Route 2
Marmesin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.